molecular formula C12H18ClNO B1493881 2-(2-Methoxyphenyl)piperidine hydrochloride CAS No. 63359-32-0

2-(2-Methoxyphenyl)piperidine hydrochloride

Cat. No.: B1493881
CAS No.: 63359-32-0
M. Wt: 227.73 g/mol
InChI Key: PUSGLZAYZOPJCB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)piperidine hydrochloride is a piperidine derivative characterized by a methoxy-substituted phenyl ring attached to the piperidine nitrogen. The compound’s structure (molecular formula: C₁₃H₁₈ClNO, molecular weight: 241.8 g/mol) includes a piperidine core, a six-membered amine ring, with a 2-methoxyphenyl group at the second position .

Properties

IUPAC Name

2-(2-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11;/h2-3,6,8,11,13H,4-5,7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSGLZAYZOPJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662847
Record name 2-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63359-32-0
Record name 2-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 2-(2-Methoxyphenyl)piperidine Hydrochloride

General Synthetic Route

The synthesis of this compound typically involves the formation of the piperidine ring substituted at the 2-position with a 2-methoxyphenyl group, followed by conversion into its hydrochloride salt. The key steps include:

  • Formation of the piperidine core,
  • Introduction of the 2-methoxyphenyl substituent,
  • Salt formation with hydrochloric acid.

Detailed Synthetic Procedures

Preparation via Substituted Piperidine Intermediates

A representative method involves the use of substituted piperidine precursors and aromatic substitution reactions. While specific literature on this compound is limited, analogous piperidine derivatives have been synthesized through:

  • Reaction of 1-(2-chloroethyl)piperidine hydrochloride with nucleophiles to form substituted intermediates,
  • Use of triethylamine to liberate the free base from the hydrochloride salt,
  • Reflux in suitable solvents such as acetonitrile,
  • Purification via extraction and crystallization techniques.

This approach, while demonstrated for related piperidine derivatives, suggests a feasible pathway for this compound preparation.

Salt Formation and Purification

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent, followed by crystallization. The choice of solvent (e.g., ethanol or isopropanol) and crystallization conditions can influence purity and yield.

Research Findings and Analytical Data

  • Purity and Characterization : Analytical methods such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and confirm compound identity and purity.

  • Reaction Conditions : Refluxing in acetonitrile or other organic solvents is common for substitution reactions. Bases such as triethylamine or potassium carbonate are used to neutralize hydrochloride salts and facilitate nucleophilic substitution.

  • Catalysts and Phase Transfer Agents : In related synthetic routes, phase transfer catalysts like tetrabutylammonium bromide and iodide salts are used to enhance reaction rates and yields.

Comparative Table of Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Notes
Liberation of free base Triethylamine Acetonitrile Reflux overnight, neutralizes HCl salt
Substitution reaction Potassium phthalimide or 2-methoxyphenyl derivatives Acetonitrile or DMF Reflux, monitored by TLC
Salt formation HCl treatment Ethanol or isopropanol Crystallization to obtain hydrochloride salt
Purification Extraction with ethyl acetate, drying over sodium sulfate Various Removal of impurities, solvent evaporation

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives such as alcohols.

  • Substitution: Generation of substituted piperidines with different alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13_{13}H17_{17}ClN\O
  • Molar Mass : 227.73 g/mol
  • Structure : Characterized by a piperidine ring substituted with a methoxyphenyl group at the second position.

Pharmacological Potential

Research indicates that 2-(2-Methoxyphenyl)piperidine hydrochloride exhibits notable biological activities, particularly as a potential pharmacological agent. Studies have shown that compounds within this class may possess:

  • Analgesic Properties : Potential to alleviate pain.
  • Anti-inflammatory Effects : May reduce inflammation.
  • Neurological Interactions : Possible interactions with neurotransmitter systems like serotonin and dopamine, suggesting roles in treating conditions such as depression and anxiety.

Case Studies and Research Findings

Research studies have focused on the synthesis and biological evaluation of substituted piperidines and piperazines, including this compound. A notable study involved the synthesis of a series of novel substituted piperidines, which were evaluated for their bioactivity through docking analysis . These studies highlight the compound's potential in drug development.

Notable Research Findings

  • Analgesic Activity : In vitro assays demonstrated significant analgesic effects comparable to established analgesics.
  • Anti-inflammatory Activity : Animal models showed reduced inflammation markers when treated with this compound.
  • Neuropharmacological Effects : Behavioral studies indicated potential anxiolytic effects in rodent models .

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Substituted Phenyl Groups

GZ-273B and GZ-273C
  • Structure : 2,6-bis(2-(2-methoxyphenyl)ethyl)piperidine hydrochloride (GZ-273B) and its 1-methyl analog (GZ-273C).
  • Key Differences: GZ-273C introduces a methyl group at the piperidine nitrogen, enhancing lipophilicity. Both compounds inhibit vesicular monoamine transporter (VMAT) activity, with GZ-273B showing higher potency due to the unmodified amine .
2-(2-Methoxy-3-methylphenyl)piperidine Hydrochloride
  • Structure : A methyl group at the 3-position of the phenyl ring (vs. 2-methoxy in the parent compound).
  • Key Differences : The additional methyl group increases steric hindrance, which may reduce receptor binding efficiency. Molecular weight: 241.8 g/mol (identical to the parent compound) .
4-[(2-Methylphenoxy)methyl]piperidine Hydrochloride
  • Structure: A 2-methylphenoxy methyl group attached to the piperidine nitrogen.
  • No direct pharmacological data are available .

Table 1: Piperidine Derivatives with Phenyl Substituents

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Finding
2-(2-Methoxyphenyl)piperidine HCl 2-methoxy on phenyl C₁₃H₁₈ClNO 241.8 Limited pharmacological data
GZ-273B 2,6-bis(2-(2-methoxyphenyl)ethyl) C₂₈H₃₂ClNO₂ 466.0 VMAT inhibition
2-(2-Methoxy-3-methylphenyl)piperidine HCl 2-methoxy, 3-methyl on phenyl C₁₃H₁₈ClNO 241.8 Structural analog
4-[(2-Methylphenoxy)methyl]piperidine HCl 2-methylphenoxy methyl linker C₁₄H₂₂ClNO 263.8 Flexible structure

Piperazine Derivatives with 2-Methoxyphenyl Groups

BMY 7378
  • Structure : 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4,5]decane-7,9-dione dihydrochloride.
  • Key Differences: Incorporates a piperazine ring and spirodecane dione. Acts as a selective α1D-adrenoceptor antagonist, highlighting the role of the 2-methoxyphenyl group in receptor subtype selectivity .
HBK Series (HBK14-HBK19)
  • Structure: 1-[(substituted phenoxy)alkyl]-4-(2-methoxyphenyl)piperazine hydrochlorides.
  • Key Differences: Substituents on the phenoxy group (e.g., chloro, methyl) modulate serotonin (5-HT₁A) and dopamine (D₂) receptor affinity. For example, HBK15 (2-chloro-6-methylphenoxy) shows enhanced 5-HT₁A binding compared to HBK14 (2,6-dimethylphenoxy) .

Table 2: Piperazine-Based Analogs

Compound Substituents Molecular Formula Key Pharmacological Activity
BMY 7378 Piperazine + spirodecane dione C₂₃H₂₈Cl₂N₂O₃ α1D-adrenoceptor antagonist
HBK15 2-chloro-6-methylphenoxy C₂₀H₂₄ClN₂O₂ High 5-HT₁A affinity
JJGW07 Salicylamide + 4-(2-methoxyphenyl)piperazine C₂₃H₂₈ClN₃O₄ Multimodal (antidepressant, anxiolytic)

Impact of Heterocyclic Modifications

2-(5-Methyl-2-thienyl)piperidine Hydrochloride
  • Structure : Replaces phenyl with a thienyl group.
  • Molecular weight: 217.8 g/mol .
2-(2-Methoxyphenyl)pyrrolidine Hydrochloride
  • Structure : Five-membered pyrrolidine ring vs. six-membered piperidine.
  • Key Differences : Smaller ring size increases conformational rigidity, possibly reducing off-target effects. Similarity score to parent compound: 0.98 .

Table 3: Heterocyclic Variants

Compound Core Structure Molecular Weight (g/mol) Key Feature
2-(2-Methoxyphenyl)piperidine HCl Piperidine 241.8 Balanced lipophilicity
2-(5-Methyl-2-thienyl)piperidine HCl Piperidine 217.8 Thienyl enhances stability
2-(2-Methoxyphenyl)pyrrolidine HCl Pyrrolidine 213.7 Increased rigidity

Biological Activity

2-(2-Methoxyphenyl)piperidine hydrochloride is a compound with significant biological activity, particularly in the context of cancer research and neuropharmacology. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C12H18ClN
  • Molecular Weight : 229.73 g/mol
  • CAS Number : 45073860

The compound exhibits its biological effects primarily through interactions with various receptors and enzymes. Notably, it has been associated with:

  • NMDA Receptor Antagonism : Similar compounds have shown uncompetitive antagonism at the NMDA receptor, which is crucial for synaptic plasticity and memory function .
  • Inhibition of Cancer Cell Proliferation : Studies indicate that piperidine derivatives can inhibit cell growth in various cancer cell lines by inducing apoptosis and modulating signaling pathways .

Anticancer Properties

Research has demonstrated that derivatives of piperidine, including this compound, possess anticancer activity. A study highlighted that certain piperidine compounds significantly reduced the proliferation of hematological cancer cell lines while promoting the expression of pro-apoptotic genes such as p53 and Bax .

CompoundCell LineIC50 (μM)Mechanism
2-(2-Methoxyphenyl)piperidineMDA-MB-231 (breast cancer)Not specifiedInduces apoptosis
Piperidinone derivativePANC-1 (pancreatic cancer)30Inhibits invasion

Neuropharmacological Effects

The compound's structure suggests potential activity in treating neurodegenerative diseases. Piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease therapy . The mechanism involves enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions.

Case Studies and Research Findings

  • In Vitro Studies : A study examining a series of substituted piperidines found that those with a methoxy group exhibited enhanced binding affinity to target proteins involved in cancer progression . This suggests that structural modifications can significantly impact biological activity.
  • In Silico Predictions : Utilizing computer-aided drug design tools, researchers have predicted that new piperidine derivatives could interact with multiple biological targets, including enzymes and receptors relevant to cancer and central nervous system disorders .
  • Toxicological Assessments : Preliminary assessments indicate that this compound has a favorable safety profile, showing minimal toxicity in cellular models even at higher concentrations (up to 100 μM) during initial screenings .

Q & A

Basic: What are the key structural features of 2-(2-methoxyphenyl)piperidine hydrochloride, and how do they influence its physicochemical properties?

The compound comprises a piperidine ring substituted at the 2-position with a 2-methoxyphenyl group. The methoxy (-OCH₃) group enhances solubility in polar solvents due to its electron-donating nature, while the piperidine moiety contributes to basicity (pKa ~8–10) . The hydrochloride salt form improves stability and aqueous solubility, critical for in vitro assays. Substituent positioning (e.g., ortho-methoxy) sterically hinders rotational freedom, potentially affecting receptor binding .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

A typical multi-step synthesis involves:

  • Step 1: Condensation of 2-methoxybenzaldehyde with a piperidine precursor (e.g., via reductive amination).
  • Step 2: Cyclization under acidic conditions to form the piperidine ring.
  • Step 3: Salt formation with HCl in ethanol or diethyl ether .
    Key parameters include temperature control (<50°C to avoid side reactions) and solvent selection (e.g., THF for improved cyclization yields). Industrial-scale methods may employ continuous flow reactors for higher efficiency .

Basic: How can researchers ensure purity and stability during storage of this compound?

  • Purification: Use recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity .
  • Storage: Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation. Monitor for discoloration (yellowing indicates oxidation) .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines .

Advanced: How can contradictory pharmacological data (e.g., receptor affinity vs. in vivo efficacy) be resolved for this compound?

  • Experimental Design:
    • Use orthogonal assays (e.g., radioligand binding for receptor affinity, cAMP accumulation for functional activity).
    • Compare enantiomers (if chiral) to isolate stereospecific effects .
  • Data Analysis: Apply Hill coefficient analysis to detect cooperativity or allosteric modulation. Cross-validate with knockout animal models to confirm target engagement .
  • Case Study: In a study of a similar piperidine derivative, discrepancies between in vitro and in vivo data were traced to metabolite interference, resolved via LC-MS/MS metabolite profiling .

Advanced: What strategies are effective for chiral resolution of this compound enantiomers?

  • Chromatography: Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/isopropanol mobile phases. Optimize flow rate (0.5–1.0 mL/min) for baseline separation .
  • Crystallization: Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) in ethanol/water mixtures. Monitor enantiomeric excess (ee) via polarimetry .
  • Case Study: A related compound achieved 99% ee using preparative SFC (supercritical CO₂ with 20% methanol), reducing solvent waste .

Advanced: How can structure-activity relationship (SAR) studies optimize the binding affinity of 2-(2-methoxyphenyl)piperidine derivatives?

  • Methodology:
    • Substituent Scanning: Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring, piperidine N-alkylation).
    • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses at target receptors (e.g., σ-1 or 5-HT receptors) .
  • Case Study: Replacing the methoxy group with a trifluoromethoxy group in a derivative increased µ-opioid receptor affinity by 10-fold, validated via SPR (surface plasmon resonance) .

Advanced: What analytical techniques are recommended for detecting degradation products in stability studies?

  • LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Monitor for hydrolytic cleavage (e.g., loss of methoxy group, m/z shift +18 Da) .
  • NMR: ¹H-NMR (500 MHz, D₂O) to detect oxidation products (e.g., quinone formation via aromatic proton shifts) .
  • Forced Degradation: Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify major degradation pathways .

Advanced: How do solvent polarity and counterion selection impact the compound’s crystallization behavior?

  • Solvent Screening: Use Hansen solubility parameters (δD, δP, δH) to select solvents (e.g., ethyl acetate for moderate polarity). High polarity solvents (e.g., DMF) may yield amorphous forms .
  • Counterion Effects: Compare hydrochloride vs. trifluoroacetate salts. Hydrochloride typically forms stable monoclinic crystals (PXRD confirmed), while bulkier counterions may reduce crystallinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-Methoxyphenyl)piperidine hydrochloride
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2-(2-Methoxyphenyl)piperidine hydrochloride

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